Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate
Overview
Description
Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidinone ring, a benzyl group, and a propanoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, often using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand or a catalyst in certain organic reactions.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its unique structure, it is explored as a potential lead compound in the development of new pharmaceuticals.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the pyrrolidinone ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The ester moiety may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
- Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate
- Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxobutanoate
- Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopentanoate
Comparison:
- Structural Differences: The primary difference lies in the length of the carbon chain in the ester moiety. This affects the compound’s physical and chemical properties.
- Reactivity: The reactivity of these compounds may vary based on the steric and electronic effects of the different ester groups.
- Applications: While they may share similar applications, the specific properties of each compound can make them more suitable for certain uses.
This compound stands out due to its balanced reactivity and stability, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-20-15(19)8-13(17)12-7-14(18)16(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUDHZLRQKYFMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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